The Strategic Utility of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (CAS 894779-67-0) in Targeted Drug Discovery
The Strategic Utility of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (CAS 894779-67-0) in Targeted Drug Discovery
Executive Summary
(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (CAS 894779-67-0) is a highly specialized, privileged scaffold frequently deployed in medicinal chemistry and advanced organic synthesis[1]. Characterized by its rigid pyrazole core, lipophilic phenyl anchor, and a highly reactive primary amine vector, this molecule serves as a critical building block for synthesizing complex heterocyclic therapeutics. Its unique structural topology has made it an invaluable intermediate in the development of kinase inhibitors, antimalarial agents, and novel antimicrobial compounds[2][3].
This technical guide deconstructs the physicochemical properties, structural causality, and validated synthetic handling of this compound, providing researchers with an authoritative blueprint for its integration into drug discovery pipelines.
Physicochemical Profiling & Quantitative Data
To effectively utilize this scaffold, understanding its baseline physicochemical parameters is mandatory. The methylene spacer isolates the primary amine from the aromatic system, preserving its basicity and making it highly amenable to standard coupling chemistries.
| Property | Value / Description |
| Chemical Name | (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine |
| CAS Registry Number | 894779-67-0 |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| PubChem CID | 28472963 |
| SMILES String | CC1=C(C=NN1C2=CC=CC=C2)CN |
| Physical Form | Colorless to Yellow Liquid or Powder |
| Standard Purity |
Data synthesized from established chemical inventory standards[4].
Structural Causality and Pharmacophore Dynamics
In rational drug design, every functional group must serve a distinct spatial or electronic purpose. (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine is engineered to dominate specific three-dimensional binding pockets through a combination of steric direction and lipophilic anchoring.
-
The 1-Phenyl Ring (Lipophilic Anchor): Provides essential
stacking and hydrophobic interactions. It is frequently utilized to anchor the molecule deep within hydrophobic sub-pockets of target proteins. -
The 5-Methyl Group (Steric Director): This is not merely a passive placeholder; it acts as a critical steric director. By inducing a steric clash with the ortho-protons of the 1-phenyl ring, the methyl group forces the phenyl moiety out of coplanarity with the pyrazole core. This orthogonal twist is a highly sought-after conformational feature, allowing the scaffold to penetrate 3D pockets (such as kinase hinge regions) without flat-lining against the protein surface.
-
The 4-Methanamine (Conjugation Vector): The primary amine acts as a solvent-exposed appendage or a hydrogen-bond donor/acceptor. It is the primary site for synthetic functionalization, readily forming amides, ureas, and secondary amines.
Pharmacophore mapping of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine.
Validated Synthetic Workflow: Nitrile Reduction
The most robust method for generating this specific methanamine is the reduction of its corresponding precursor, 5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. The protocol below utilizes Lithium Aluminum Hydride (
Step-by-Step Protocol
Step 1: Preparation of the Hydride Suspension
-
Action: Charge a flame-dried, argon-purged round-bottom flask with anhydrous THF and
(2.0 equivalents). -
Causality: Argon purging prevents the highly reactive
from reacting with atmospheric moisture, which would prematurely degrade the reducing agent and pose a severe fire hazard.
Step 2: Substrate Addition
-
Action: Cool the suspension to 0 °C using an ice bath. Dissolve 5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in a minimal volume of anhydrous THF and add dropwise to the suspension over 30 minutes.
-
Causality: Nitrile reduction is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing solvent boil-off and minimizing the formation of dimeric secondary amine byproducts.
Step 3: Reaction Maturation & Validation
-
Action: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.
-
Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the UV-active starting material (higher
) and the appearance of a baseline, ninhydrin-positive spot confirms complete conversion to the primary amine.
Step 4: The Fieser Quench (Critical Step)
-
Action: Re-cool the flask to 0 °C. For every
grams of used, strictly add sequentially:-
mL of distilled
(dropwise, extreme caution). -
mL of 15% aqueous
. -
mL of distilled
.
-
mL of distilled
-
Causality: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that irreversibly traps the polar methanamine product. The Fieser sequence forces the precipitation of a granular, crystalline aluminate salt, ensuring quantitative product recovery and rapid filtration.
Step 5: Isolation
-
Action: Stir the mixture vigorously for 15 minutes until the salts turn stark white and granular. Filter through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate under reduced pressure to yield the target methanamine.
Synthetic workflow for the preparation of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine.
Applications in Advanced Therapeutics
The integration of the 1H-pyrazole-4-methanamine core into drug discovery has yielded significant clinical and pre-clinical candidates across multiple therapeutic areas:
-
Antimalarial DHODH Inhibitors: Pyrazole-based derivatives have been heavily optimized for the inhibition of Plasmodium dihydroorotate dehydrogenase (DHODH). The methanamine vector allows for the attachment of diverse tail groups that interact with the ubiquinone-binding channel of the enzyme, demonstrating potent blood and liver stage anti-schizontal activity[2].
-
Enzyme Inhibition & Antimicrobials: Derivatives of this specific scaffold have shown efficacy in inhibiting critical enzymes such as acetylcholinesterase (AChE) and urease. Furthermore, the structural rigidity provided by the pyrazole core contributes to notable antibacterial and antifungal properties[3].
Safety, Handling, and Storage Protocols
As a primary aralkylamine, (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine is highly reactive and poses specific handling hazards. Strict adherence to laboratory safety protocols is required[1][4].
-
Hazard Classification: The compound is classified as Corrosive. It causes severe skin burns and serious eye damage (H314, H318) and is harmful if swallowed (H302)[4].
-
Storage: Must be stored in a tightly sealed glass container under an inert atmosphere (argon or nitrogen) to prevent amine oxidation and carbamate formation via atmospheric
. Keep away from strong oxidizing agents and heat sources[1]. -
PPE Requirements: Handling requires a self-contained breathing apparatus or chemical fume hood, heavy-duty nitrile gloves, and chemical splash goggles[1].
References
- Source: fishersci.
- Title: 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)
- Source: nih.
- Title: 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)
Sources
- 1. fishersci.com [fishersci.com]
- 2. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime | 321998-28-1 | Benchchem [benchchem.com]
- 4. 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
